![molecular formula C9H6N2S B12832175 [1,2]Thiazolo[2,3-a]benzimidazole CAS No. 128952-59-0](/img/structure/B12832175.png)
[1,2]Thiazolo[2,3-a]benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[4,5]imidazo[1,2-b]isothiazole is a heterocyclic compound that features a fused ring system consisting of benzene, imidazole, and isothiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical modifications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing benzo[4,5]imidazo[1,2-b]isothiazole involves the visible-light-promoted cascade cyclization of 2-haloaryl isothiocyanates and isocyanides. This reaction is carried out under metal- and photocatalyst-free conditions, making it an environmentally friendly approach . Another method involves the microwave-assisted synthesis of benzo[4,5]imidazo[1,2-b]isothiazole derivatives from 2-aminobenzothiazole and N-alkylated 2-aminobenzo[d]oxazole under mild transition-metal-free conditions .
Industrial Production Methods
Industrial production methods for benzo[4,5]imidazo[1,2-b]isothiazole are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, especially the microwave-assisted synthesis due to its efficiency and mild reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Benzo[4,5]imidazo[1,2-b]isothiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the fused ring system.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the benzo[4,5]imidazo[1,2-b]isothiazole scaffold.
Wissenschaftliche Forschungsanwendungen
Benzo[4,5]imidazo[1,2-b]isothiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antitumor activity, particularly as an epidermal growth factor receptor inhibitor.
Wirkmechanismus
The mechanism of action of benzo[4,5]imidazo[1,2-b]isothiazole involves its interaction with specific molecular targets. For instance, as an epidermal growth factor receptor inhibitor, it binds to the receptor’s active site, preventing the receptor from activating downstream signaling pathways that promote cell proliferation . This inhibition can lead to reduced tumor growth in cancer cells that overexpress the epidermal growth factor receptor.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzo[d]imidazo[5,1-b]thiazole
- Imidazo[2,1-b]thiazole
- Benzo[d]oxazole
Uniqueness
Benzo[4,5]imidazo[1,2-b]isothiazole is unique due to its specific ring fusion pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer different reactivity and selectivity in chemical reactions, as well as unique biological activities that make it a valuable scaffold in drug discovery and development .
Eigenschaften
CAS-Nummer |
128952-59-0 |
|---|---|
Molekularformel |
C9H6N2S |
Molekulargewicht |
174.22 g/mol |
IUPAC-Name |
[1,2]thiazolo[2,3-a]benzimidazole |
InChI |
InChI=1S/C9H6N2S/c1-2-4-8-7(3-1)10-9-5-6-12-11(8)9/h1-6H |
InChI-Schlüssel |
WQEPWALOCSQVAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C3N2SC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


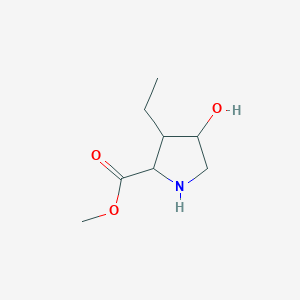
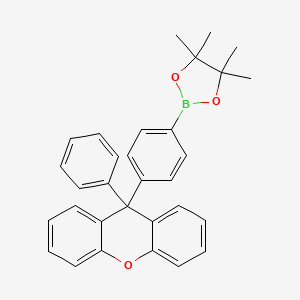
![Methyl 3-vinylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B12832105.png)
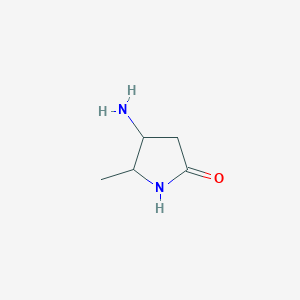
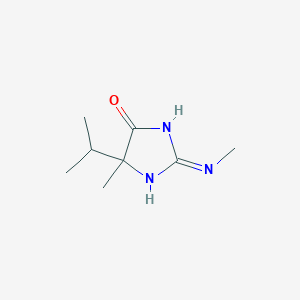
![1-(2-Methylimidazo[1,2-a]pyridin-6-yl)ethan-1-one](/img/structure/B12832140.png)
![[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid;ethane](/img/structure/B12832151.png)
![Methyl 7-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B12832153.png)
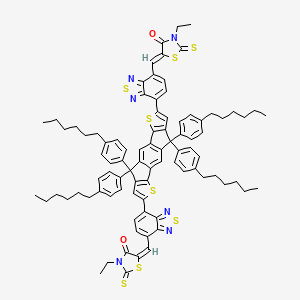
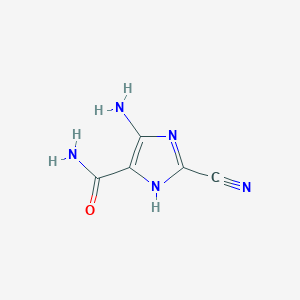
![N,N-bis(2-hydroxyethyl)-4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)pent-1-enyl]oxy]benzenesulphonamide](/img/structure/B12832183.png)
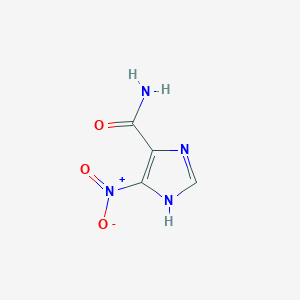

![(S)-2'-(Di-o-tolylphosphanyl)-[1,1'-binaphthalen]-2-ol](/img/structure/B12832208.png)
